molecular formula C11H15NO2 B097959 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 15365-56-7

7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B097959
CAS RN: 15365-56-7
M. Wt: 193.24 g/mol
InChI Key: MDRWFICNTMXXQK-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the linear formula C11H15O2N1 . It is a part of a large group of natural products known as isoquinoline alkaloids .


Synthesis Analysis

The synthesis of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .


Molecular Structure Analysis

The molecular structure of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is characterized by a heterocyclic scaffold . This scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities .

Scientific Research Applications

Synthesis of Natural Alkaloids

7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline serves as a key intermediate in the synthesis of complex natural alkaloids. These alkaloids have diverse biological activities and are often used in medicinal chemistry for their pharmacological properties .

Development of Anti-Inflammatory Agents

The compound’s derivatives have been explored for their anti-inflammatory properties. By modifying the tetrahydroisoquinoline scaffold, researchers can develop new molecules that may act as potent anti-inflammatory agents .

Anti-Viral Research

In the quest for novel anti-viral agents, 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated for their ability to inhibit viral replication .

Anti-Cancer Studies

The structural motif of tetrahydroisoquinoline is present in many compounds with anti-cancer activity. As such, this compound is used to create analogs that are tested against various cancer cell lines to determine their efficacy .

Parkinson’s Disease Treatment

Derivatives of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline have been investigated for their potential use in treating Parkinson’s disease. This research is particularly focused on compounds that can serve as catechol-O-methyltransferase inhibitors .

Synthesis of Anti-Fungal Compounds

The compound’s framework is utilized to synthesize new molecules with anti-fungal properties, contributing to the development of new treatments for fungal infections .

Modulation of Transporter Proteins

Research has indicated that tetrahydroisoquinoline derivatives can modulate transporter proteins, which are crucial in drug delivery and resistance mechanisms. This application is significant in improving the pharmacokinetics of drugs .

Influenza Virus Research

Some derivatives of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline have been synthesized as potent inhibitors of the influenza virus polymerase acidic (PA) endonuclease domain, showing promise in antiviral therapy .

properties

IUPAC Name

7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-4-3-8-5-6-12-7-9(8)11(10)14-2/h3-4,12H,5-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRWFICNTMXXQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CCNC2)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40967204
Record name 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

CAS RN

52759-08-7
Record name Isoquinoline, 1,2,3,4-tetrahydro-7,8-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052759087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing 7,8-dimethoxy-3,4-dihydroisoquinoline from 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline?

A1: 7,8-Dimethoxy-3,4-dihydroisoquinoline serves as a valuable intermediate in the synthesis of various 7,8-dioxygenated-3,4-dihydroisoquinoline derivatives. These derivatives are of particular interest due to their potential biological activities. The research highlighted in the paper demonstrates a novel and efficient method for obtaining 7,8-dimethoxy-3,4-dihydroisoquinoline from its tetrahydroisoquinoline counterpart using potassium permanganate oxidation []. This method provides a more straightforward route compared to traditional synthetic approaches, which often rely on the challenging ring closure of beta-phenethylamine derivatives []. This facile synthesis opens avenues for exploring the biological potential of this class of compounds.

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